REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:32][CH3:33])[CH:3]1[O:8][CH:7]([O:9][CH:10]2[CH:15]([OH:16])[CH:14]([O:17][CH:18]3[O:23][CH2:22][C:21]([OH:25])([CH3:24])[CH:20]([NH:26][CH3:27])[CH:19]3[OH:28])[CH:13]([NH2:29])[CH2:12][CH:11]2[NH2:30])[CH:6]([NH2:31])[CH2:5][CH2:4]1.O.C(OCCCCC(ON1C(=O)CCC1=O)=O)(=O)C.O.NN>CO.C(Cl)(Cl)Cl.C(N(CC)CC)C>[OH-:8].[NH4+:26].[CH3:1][CH:2]([NH:32][CH3:33])[CH:3]1[O:8][CH:7]([O:9][CH:10]2[CH:15]([OH:16])[CH:14]([O:17][CH:18]3[O:23][CH2:22][C:21]([OH:25])([CH3:24])[CH:20]([NH:26][CH3:27])[CH:19]3[OH:28])[CH:13]([NH2:29])[CH2:12][CH:11]2[NH2:30])[CH:6]([NH2:31])[CH2:5][CH2:4]1 |f:3.4,8.9|
|
Name
|
C1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
N-(5-acetoxypentanoyloxy)succinimide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCC(=O)ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Dissolve 2.5 g
|
Type
|
ADDITION
|
Details
|
Add 0.35 g
|
Type
|
ADDITION
|
Details
|
Add a solution of 1.0 g
|
Type
|
CUSTOM
|
Details
|
Evaporate the solution in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a solid residue
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in 5 ml
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave an oily residue and chromatograph it on 200 g
|
Reaction Time |
16 h |
Name
|
ammonium hydroxide
|
Type
|
product
|
Smiles
|
[OH-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Name
|
1-N-(5-hydroxypentanoyl)-5-epigentamicin
|
Type
|
product
|
Smiles
|
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:32][CH3:33])[CH:3]1[O:8][CH:7]([O:9][CH:10]2[CH:15]([OH:16])[CH:14]([O:17][CH:18]3[O:23][CH2:22][C:21]([OH:25])([CH3:24])[CH:20]([NH:26][CH3:27])[CH:19]3[OH:28])[CH:13]([NH2:29])[CH2:12][CH:11]2[NH2:30])[CH:6]([NH2:31])[CH2:5][CH2:4]1.O.C(OCCCCC(ON1C(=O)CCC1=O)=O)(=O)C.O.NN>CO.C(Cl)(Cl)Cl.C(N(CC)CC)C>[OH-:8].[NH4+:26].[CH3:1][CH:2]([NH:32][CH3:33])[CH:3]1[O:8][CH:7]([O:9][CH:10]2[CH:15]([OH:16])[CH:14]([O:17][CH:18]3[O:23][CH2:22][C:21]([OH:25])([CH3:24])[CH:20]([NH:26][CH3:27])[CH:19]3[OH:28])[CH:13]([NH2:29])[CH2:12][CH:11]2[NH2:30])[CH:6]([NH2:31])[CH2:5][CH2:4]1 |f:3.4,8.9|
|
Name
|
C1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
N-(5-acetoxypentanoyloxy)succinimide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCC(=O)ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
Dissolve 2.5 g
|
Type
|
ADDITION
|
Details
|
Add 0.35 g
|
Type
|
ADDITION
|
Details
|
Add a solution of 1.0 g
|
Type
|
CUSTOM
|
Details
|
Evaporate the solution in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a solid residue
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in 5 ml
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave an oily residue and chromatograph it on 200 g
|
Reaction Time |
16 h |
Name
|
ammonium hydroxide
|
Type
|
product
|
Smiles
|
[OH-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Name
|
1-N-(5-hydroxypentanoyl)-5-epigentamicin
|
Type
|
product
|
Smiles
|
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |